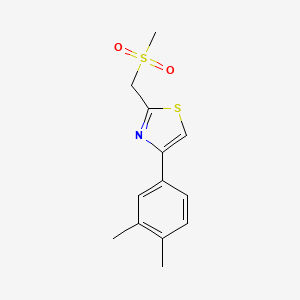
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been investigated extensively. In
作用机制
The mechanism of action of 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. Additionally, this compound has been shown to have antifungal activity against certain fungal strains.
实验室实验的优点和局限性
One advantage of using 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline in lab experiments is its ability to selectively target specific biological pathways. This can make it a useful tool for studying the mechanisms of certain diseases or for developing new therapies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline. One area of interest is the development of new synthetic methods for this compound that are more efficient or environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets in the body. Finally, there is potential for this compound to be used as a therapeutic agent for the treatment of certain diseases, and more research is needed to determine its efficacy and safety in this context.
In conclusion, 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. While more research is needed to fully understand the potential of this compound, it has shown promise as a tool for studying certain biological pathways and as a potential therapeutic agent for the treatment of certain diseases.
合成方法
The synthesis method for 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline involves a multistep process that begins with the reaction of 2-chlorobenzaldehyde with methylsulfonyl chloride to form 2-chlorobenzaldehyde methylsulfone. This compound is then reacted with cyclohexylamine to form 5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline in good yield.
科学研究应用
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline has been studied for its potential applications in scientific research. This compound has been shown to have various biological activities, including antitumor, anti-inflammatory, and antifungal properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S/c1-15(13,14)12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWROYMTJPOWAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![6-(2-Fluorophenyl)-2-[3-(2,2,2-trifluoroethoxy)propyl]pyridazin-3-one](/img/structure/B7593273.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)
![N-(2-methoxyethyl)spiro[2H-indole-3,1'-cyclopropane]-1-carboxamide](/img/structure/B7593283.png)

![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)

![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
